- Diastereoselective allylations and crotylations under phase-transfer conditions using trifluoroborate salts: an application to the total synthesis of (-)-tetrahydrolipstatin, Tetrahedron Letters, 2003, 44(44), 8051-8055

Cas no 96829-58-2 (Orlistat)

Orlistat è un principio attivo utilizzato nel trattamento dell'obesità e del sovrappeso, appartenente alla classe degli inibitori delle lipasi gastrointestinali. Agisce impedendo l'assorbimento dei grassi alimentari nel tratto digestivo, bloccando l'azione dell'enzima lipasi pancreatica. Ciò riduce l'assunzione di calorie derivanti dai lipidi di circa il 30%.

La sua selettività d'azione lo rende efficace senza influenzare il sistema nervoso centrale, minimizzando gli effetti collaterali sistemici. Viene impiegato in combinazione con una dieta ipocalorica, dimostrando un'efficacia clinicamente significativa nella perdita di peso a lungo termine. La sua struttura chimica (C₂₉H₅₃NO₅) lo rende resistente all'idrolisi, garantendo stabilità nel tratto gastrointestinale.

Studi evidenziano benefici aggiuntivi nel miglioramento dei parametri metabolici, come la riduzione del colesterolo LDL e della pressione arteriosa.

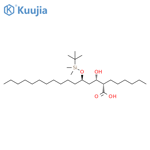

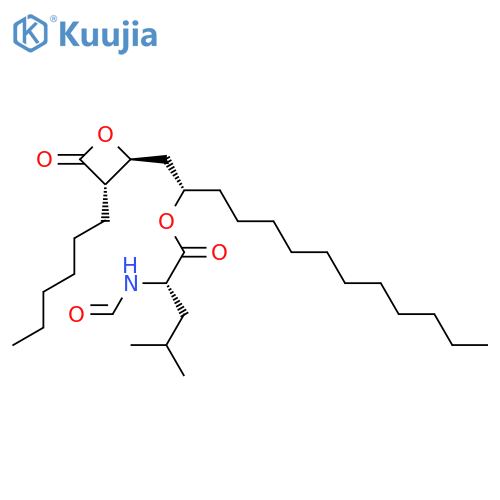

Orlistat structure

Nome del prodotto:Orlistat

Orlistat Proprietà chimiche e fisiche

Nomi e identificatori

-

- Orlistat

- N-FORMYL-L-LEUCINE (1S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]DODECYL ESTER

- RO-18-0647

- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER

- (-)-TETRAHYDROLIPSTATIN

- XENICAL

- (-)-Tetrahydrolipstatin(EquivalentToOrlistat)

- Orlipastat

- Xenical, (-)-Tetrahydrolipstatin, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester,

- Orlistat, Tetrahydolipstat

- ORLIPASTATUM

- (-)-Tetrahydrolipstatin, Ro-18-0647, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester

- L-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester

- N-Formyl-L-leucine (1S)-1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]dodecyl ester

- N-Formyl-L-leucine (S)-1-[[(2S)-3α-hexyl-4-oxooxetane-2β-yl]methyl]dodecyl ester

- Orlistat Powder

- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID

- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

- 002

- Alli

- Ro 18-0647

- Tetrahydrolipstatin

- THLP

- (−)-Tetrahydrolipstatin

- Orlipastatum [INN-Latin]

- C29H53NO5

- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate

- Orlistat (Alli, Xenical)

- MLS002207022

- N-Formyl-L-le

- L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2α(R*),3β]]- (ZCI)

- L

- Listata

- Ro 18-0647/002

- 96829-58-2

- MLS001423955

- ORLISTAT [MART.]

- NCGC00165856-14

- SW197481-2

- NSC 758881

- NCGC00165856-15

- AHLBNYSZXLDEJQ-FWEHEUNISA-N

- HSDB 7556

- Orlistat (Standard)

- Tox21_111437_1

- R-212

- ORLISTAT [JAN]

- N-formyl-L-leucine (1S)-1-{[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl}dodecyl ester

- SR-01000759417

- HMS3413P06

- BRD-K63343048-001-12-2

- Ro18-0647

- DB01083

- N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester

- Ro-18-0647/002

- UNII-95M8R751W8

- HMS3677P06

- N-Formyl-L-leucine, ester with (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)-2-oxetanone

- ORLISTAT [INN]

- s1629

- Q424163

- Q-201519

- HMS2051I08

- (-)-tetrahydrolipostatin

- N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester

- 95M8R751W8

- tetrahydrolipastatin

- AB00639987-09

- CHEBI:94686

- ORLISTAT [USP-RS]

- ORLISTAT [ORANGE BOOK]

- CCG-100851

- SMR000466339

- NC00101

- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate

- MFCD05662360

- HY-B0218R

- NCGC00165856-01

- DTXCID40820067

- O0381

- CAS-96829-58-2

- ORLISTAT [VANDF]

- CS-0694775

- L-Leucine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester, (2S-(2alpha(R*),3beta))-

- EN300-268136

- Orlistat, >=98%, solid

- BDBM24567

- 104872-04-0

- Ro-180647002

- BIDD:GT0853

- NCGC00095128-01

- Tetrahydrolipstatin;Ro-18-0647

- BCP0726000044

- DTXSID8023395

- NCGC00165856-03

- Ro-180647-002

- Orlistat [USAN:INN:BAN]

- L-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester

- Xenical (TN)

- ORLISTAT [WHO-DD]

- (-)-Tetrahydrolipstatin; Orlistat; Ro 18-0647/002; Tetrahydrolipstatin; Xenical; L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2alpha(R*),3beta]]-

- SR-01000759417-5

- SCHEMBL16408

- ORLISTAT [EMA EPAR]

- ORLISTAT [MI]

- [(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-oxetan-2-yl]methyl]dodecyl] (2S)-2-formamido-4-methyl-pentanoate

- HB4009

- BRD-K63343048-001-13-0

- MLS000759448

- BO164179

- NCGC00165856-02

- HY-B0218

- [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate

- Tox21_111437

- SR-01000759417-7

- CHEMBL175247

- AB00639987_10

- NS00004788

- 2-formamido-3-[(3-hexyl-4-oxo-oxetan-2-yl)methyl]-2-isobutyl-tetradecanoate

- GTPL5277

- D04028

- Lipase Inhibitor, THL

- ORLISTAT [HSDB]

- BCP9001031

- L-LEUCINE, N-FORMYL-, 1-((3-HEXYL-4-OXO-2-OXETANYL)METHYL)DODECYL ESTER, (2S-(2.ALPHA.(R*),3.BETA.))-

- ORLISTAT [USP MONOGRAPH]

- THL

- Z2379810072

- NSC-758881

- orlistatum

- Orlistat (JAN/USP/INN)

- R212

- ORLISTAT [USAN]

- (2S)-2-formamido-4-methylpentanoic acid [(2S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]tridecan-2-yl] ester

- Orlistat, United States Pharmacopeia (USP) Reference Standard

- KS-1183

- AKOS015894875

- (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate

- Orlistat, Pharmaceutical Secondary Standard; Certified Reference Material

-

- MDL: MFCD05662360

- Inchi: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1

- Chiave InChI: AHLBNYSZXLDEJQ-FWEHEUNISA-N

- Sorrisi: C([C@@H]1OC(=O)[C@H]1CCCCCC)[C@H](CCCCCCCCCCC)OC(=O)[C@@H](NC=O)CC(C)C

- BRN: 3658031

Proprietà calcolate

- Massa esatta: 495.39200

- Massa monoisotopica: 495.392

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 35

- Conta legami ruotabili: 23

- Complessità: 579

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 4

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 10

- Superficie polare topologica: 81.7

Proprietà sperimentali

- Colore/forma: Polvere cristallina bianca

- Densità: 0.976

- Punto di fusione: 43.0 to 47.0 deg-C

- Punto di ebollizione: 615.9°C at 760 mmHg

- Punto di infiammabilità: 326.3 oC

- Indice di rifrazione: 1.469

- Solubilità: DMSO: 19 mg/mL

- PSA: 81.70000

- LogP: 7.90870

- Merck: 6869

- Rotazione specifica: -33 - -36° (c=1, CHCl3)

Orlistat Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- RTECS:OH3167600

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Orlistat Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A512085-25g |

(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |

96829-58-2 | 98% | 25g |

$107.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0381-1g |

Orlistat |

96829-58-2 | 97.0%(LC&N) | 1g |

¥3840.0 | 2022-06-10 | |

| TRC | O686500-100mg |

Orlistat |

96829-58-2 | 100mg |

$ 136.00 | 2023-09-06 | ||

| Axon Medchem | 3500-2 x 50 mg |

Orlistat |

96829-58-2 | 99% | 2 x 50 mg |

€180.00 | 2023-07-10 | |

| abcr | AB349468-1g |

Orlistat, 97%; . |

96829-58-2 | 97% | 1g |

€78.90 | 2025-02-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O86470-5g |

Orlistat |

96829-58-2 | 5g |

¥128.0 | 2021-09-08 | ||

| Key Organics Ltd | KS-1183-1MG |

Orlistat |

96829-58-2 | >97% | 1mg |

£36.00 | 2025-02-08 | |

| DC Chemicals | DCAPI1397-250 mg |

Orlistat (Alli, Xenical) |

96829-58-2 | >99% | 250mg |

$500.0 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-100mg |

Orlistat |

96829-58-2 | >97.0%(HPLC) | 100mg |

¥29.90 | 2023-09-01 | |

| Key Organics Ltd | AS-14317-1MG |

Orlistat |

96829-58-2 | >98% | 1mg |

£36.00 | 2023-09-07 |

Orlistat Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C → rt

Riferimento

- A Concise, Phosphate-Mediated Approach to the Total Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 2010, 12(7), 1556-1559

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Dichloromethane ; -10 - -5 °C; 1 h, -5 - 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Process for the preparation of orlistat via formylation of amino-orlistat with formic acid anhydride, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 h, 0 °C → rt

Riferimento

- Stereoselective syntheses of (-)-tetrahydrolipstatin via Prins cyclizations, Tetrahedron Letters, 2006, 47(29), 4995-4998

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron pentacarbonyl Solvents: Water ; 50 °C; 5 h, 50 °C; 50 °C → rt

1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C

1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C

Riferimento

- Method for preparing weight-reducing medicine orlistat from lipstatin, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt

1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt

1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt

Riferimento

- MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin, Journal of Organic Chemistry, 2012, 77(11), 4885-4901

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Benzenesulfonyl chloride , Hydrochloric acid Solvents: 1-Butanol , Pyridine ; rt; 20 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C

1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C

1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C

Riferimento

- Preparation of orlistat and its intermediate, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Catalysts: Cuprous chloride Solvents: Acetonitrile ; 15 °C

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C

1.3 Reagents: Water ; cooled

Riferimento

- Improved synthetic method of antiobesity agent Orlistat, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran

Riferimento

- Oxazoline N-Oxide-Mediated [2+3] Cycloadditions. Application to a Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 1999, 1(5), 753-755

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

Riferimento

- Process for preparation of Orlistat and intermediate, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

Riferimento

- A chiron approach to (-)-tetrahydrolipstatin, Synthesis, 2006, (22), 3888-3894

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

Riferimento

- Method for preparing orlistat, World Intellectual Property Organization, , ,

Orlistat Raw materials

- L-Leucine, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecylester

- (2S,3S,5R)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-hexyl-3-hydroxyhexadecanoic acid

- 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-

- (αS)-N,N,N,α-Tetramethylbenzenemethanaminium

- (3S,4S)-3-Hexyl-4-(2R)-2-hydroxytridecyl-2-oxetanone

- formic acid anhydride

- N-Formyl-L-leucine

- Lipstatin

Orlistat Preparation Products

Orlistat Fornitori

pengshengyue

Membro d'oro

(CAS:96829-58-2)Orlistat

Numero d'ordine:LE016

Stato delle scorte:in Stock

Quantità:1000g

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 20 November 2024 11:04

Prezzo ($):420

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

(CAS:96829-58-2)Orlistat

Numero d'ordine:639-755-1

Stato delle scorte:in Stock

Quantità:kg

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 14 January 2025 11:34

Prezzo ($):discuss personally

Orlistat Letteratura correlata

-

Sylvain Aubry,Geneviève Aubert,Thierry Cresteil,David Crich Org. Biomol. Chem. 2012 10 2629

-

Serina L. Robinson,James K. Christenson,Lawrence P. Wackett Nat. Prod. Rep. 2019 36 458

-

Chandrika Bendigiri,K. Harini,Sajal Yenkar,Smita Zinjarde,R. Sowdhamini,Ameeta RaviKumar RSC Adv. 2018 8 12918

-

Nagashree Shamarao,Mukunda Chethankumar Food Funct. 2022 13 6036

-

5. Recent advancements in pharmacological strategies to modulate energy balance for combating obesityBenudhara Pati,Satyabrata Sendh,Bijayashree Sahu,Sunil Pani,Nivedita Jena,Naresh Chandra Bal RSC Med. Chem. 2023 14 1429

96829-58-2 (Orlistat) Prodotti correlati

- 3234-28-4(1,2-epoxytetradecane)

- 20859-02-3((S)-2-amino-3,3-dimethylbutanoic acid)

- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)

- 111466-61-6((S,R,R,R)-Orlistat)

- 111466-62-7((S,S,R,R)-Orlistat)

- 6113-61-7(N-Formyl-L-leucine)

- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)

- 96829-59-3(Lipstatin)

- 1340040-21-2(5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine)

- 1609403-62-4(N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96829-58-2)Orlistat

Purezza:99%

Quantità:100g

Prezzo ($):325.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:96829-58-2)Orlistat

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta